2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
2-(Cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound belonging to the triazolone class. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methylphenyl group, and a triazolone core. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
In drug discovery, it’s common for compounds to be modified to enhance their effectiveness or reduce side effects. The addition of different functional groups can change the way a compound interacts with its target, which can lead to changes in its mode of action .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), is an important aspect of drug design. The properties of the compound, such as its size, shape, and the presence of functional groups, can influence these factors .
The result of a compound’s action can vary widely depending on its target and mode of action. It could lead to the activation or inhibition of a biochemical pathway, changes in cell behavior, or even cell death .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action. For example, some compounds may be more stable or effective under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the triazolone core using cyclopropylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triazolone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or methylphenyl groups, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated triazolone derivatives.
Substitution: Azide derivatives, alkylated products.
Scientific Research Applications
2-(Cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but lacks the 4-methyl group on the phenyl ring.
2-(Cyclopropylmethyl)-5-methyl-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring in 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may confer unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-3-7-13(8-4-10)17-11(2)15-16(14(17)18)9-12-5-6-12/h3-4,7-8,12H,5-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVXZISIXMJOOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322266 | |
Record name | 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822023 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860785-40-6 | |
Record name | 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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